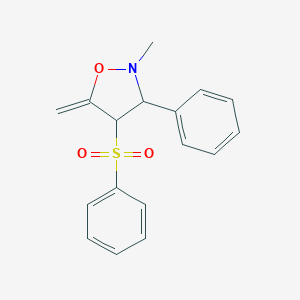![molecular formula C11H9NO3 B351373 2-(2-Oxo-propyl)-benzo[D][1,3]oxazin-4-one CAS No. 34797-29-0](/img/structure/B351373.png)
2-(2-Oxo-propyl)-benzo[D][1,3]oxazin-4-one
描述
2-(2-Oxo-propyl)-benzo[D][1,3]oxazin-4-one is a heterocyclic compound that belongs to the oxazine family This compound is characterized by a benzene ring fused with an oxazine ring, which contains both oxygen and nitrogen atoms The presence of the oxo-propyl group at the 2-position of the benzene ring adds to its unique chemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxo-propyl)-benzo[D][1,3]oxazin-4-one typically involves the reaction of salicylamide with formaldehyde and formic acid. The process begins with the heating of methyl salicylate with aqueous ammonia to obtain salicylamide. This intermediate is then reacted with a mixture of 37% aqueous formaldehyde and formic acid to form the hydroxymethyl compound. Finally, heating this solution under reflux in toluene leads to the formation of this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-(2-Oxo-propyl)-benzo[D][1,3]oxazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring and the oxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include:
- Oxidized derivatives with additional oxygen functionalities.
- Reduced derivatives with hydroxyl groups.
- Substituted derivatives with various functional groups attached to the benzene or oxazine rings.
科学研究应用
2-(2-Oxo-propyl)-benzo[D][1,3]oxazin-4-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
作用机制
The mechanism of action of 2-(2-Oxo-propyl)-benzo[D][1,3]oxazin-4-one involves its interaction with various molecular targets. The oxazine ring can participate in hydrogen bonding and π-π interactions, which can influence its binding to biological macromolecules. The compound may also undergo metabolic transformations, leading to active metabolites that exert biological effects. The specific pathways and targets depend on the context of its application, such as antimicrobial or anticancer activity.
相似化合物的比较
Similar Compounds
2,3-Dihydrobenzo[e][1,3]oxazin-4-one: This compound shares the oxazine ring structure but lacks the oxo-propyl group, resulting in different chemical properties and reactivity.
5-Hydroxypyrano[2,3-d][1,3]oxazine-4,7-dione: This compound has a pyrano ring fused with the oxazine ring, leading to distinct chemical behavior and applications.
Uniqueness
2-(2-Oxo-propyl)-benzo[D][1,3]oxazin-4-one is unique due to the presence of the oxo-propyl group, which imparts specific chemical reactivity and potential biological activity. This structural feature distinguishes it from other oxazine derivatives and contributes to its versatility in various scientific and industrial applications.
属性
IUPAC Name |
2-(2-oxopropyl)-3,1-benzoxazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-7(13)6-10-12-9-5-3-2-4-8(9)11(14)15-10/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQMQUBSLDQSAMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=NC2=CC=CC=C2C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
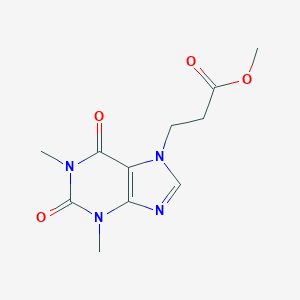
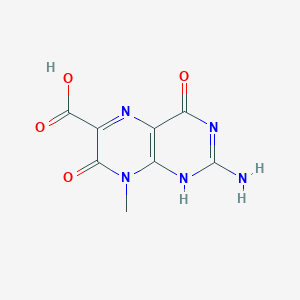
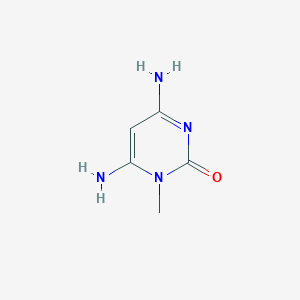
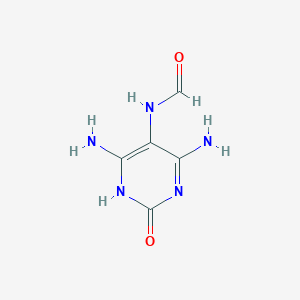
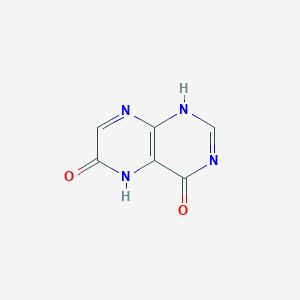
![pyrimido[5,4-d][1,2,3]triazine-6,8(5H,7H)-dione 3-oxide](/img/structure/B351335.png)
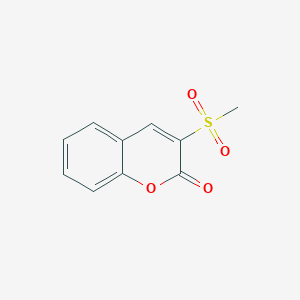
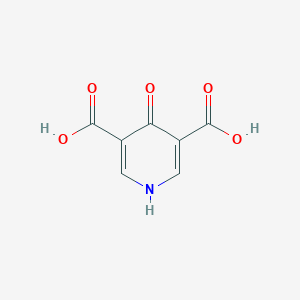
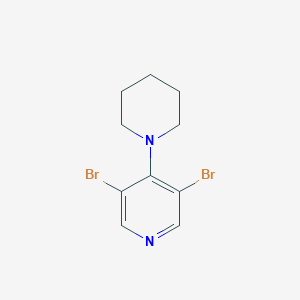
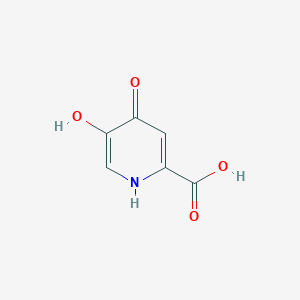
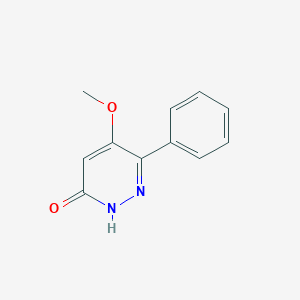
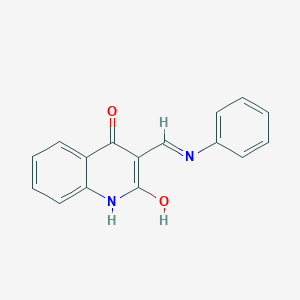
![6-Nitropyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B351436.png)
